molecular formula C6H6O4 B3355829 Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate CAS No. 63731-11-3

Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate

Cat. No.: B3355829
CAS No.: 63731-11-3
M. Wt: 142.11 g/mol
InChI Key: BGXMKPPPBMSLNR-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate” is a chemical compound. It is used as a reagent to investigate alpha, beta-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods. For example, the ChemSpider database provides information on the molecular formula, average mass, monoisotopic mass, and other details of similar compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various methods. For instance, the Sigma-Aldrich database provides information on the linear formula, CAS number, molecular weight, and other details of similar compounds .

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate serves as a critical intermediate in various chemical syntheses and transformations. For instance, it is used in the methanolysis and hydrolysis of derivatives leading to the formation of different compounds like methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate and methyl 5-nitrofuran-2-carboxylate. These reactions demonstrate the compound's reactivity and utility in creating diverse chemical structures (Lolya & Venter, 1977). Another example is its involvement in the synthesis of functionalized furan derivatives, showcasing its adaptability in chemical synthesis (Brückner & Reissig, 1985).

Pharmaceutical and Biological Applications

This compound also plays a significant role in the pharmaceutical industry. It is a starting material in the synthesis of isomaculosidine, a naturally occurring alkaloid. This process highlights its importance in the synthesis of complex organic compounds that could have potential medicinal applications (Lin, Shieh, & Kuo, 1987). Additionally, it's used in parallel synthesis methods for developing analytical internal standards, crucial in ensuring the accuracy and reliability of chemical analyses, particularly in pharmacological research (Llovera, Balcells, Torres, & Canela, 2005).

Novel Compound Synthesis

The versatility of this compound extends to the synthesis of novel compounds. It's utilized in the creation of new synthetic pathways, such as the synthesis of 1,4-Dihydro-2H-3-benzoxocine systems, demonstrating its utility in developing new chemical entitieswhich can have various applications ranging from material science to pharmacology (Ahn et al., 2012). Another notable application is in the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters, highlighting its role in producing structurally diverse and potentially biologically active compounds (Gabriele et al., 2012).

Future Directions

The future directions for the study of “Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. For instance, one study suggests that a compound with similar structure may represent a promising compound for the development of anti-leukemia therapeutics .

Properties

IUPAC Name

methyl 5-oxo-2H-furan-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-9-5(7)4-2-3-10-6(4)8/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXMKPPPBMSLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496226
Record name Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63731-11-3
Record name Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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